molecular formula C17H14O4 B13998595 Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate CAS No. 86235-81-6

Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate

Cat. No.: B13998595
CAS No.: 86235-81-6
M. Wt: 282.29 g/mol
InChI Key: UFQCIQOPGIOJPQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate is a β-keto ester derivative featuring a benzoate ester moiety at the meta position and a 3-oxo-3-phenylpropanoyl substituent. Its structure combines aromatic and carbonyl functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s reactivity is influenced by the electron-withdrawing effects of the carbonyl groups and the steric/electronic properties of the phenyl and ester substituents.

Properties

CAS No.

86235-81-6

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 3-(3-oxo-3-phenylpropanoyl)benzoate

InChI

InChI=1S/C17H14O4/c1-21-17(20)14-9-5-8-13(10-14)16(19)11-15(18)12-6-3-2-4-7-12/h2-10H,11H2,1H3

InChI Key

UFQCIQOPGIOJPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate typically involves the esterification of 3-(3-oxo-3-phenylpropanoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as sulfonated polystyrene resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Secondary alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Methyl 4-(3-(furan-2-yl)-3-oxopropanoyl)benzoate ()

  • Structure : The phenyl group in the target compound is replaced with a furan ring.
  • Properties : The furan’s electron-rich nature enhances reactivity in cycloaddition reactions compared to the phenyl group.
  • Applications : Used in synthesizing heterocyclic frameworks due to furan’s propensity for ring-opening or annulation reactions.

Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate ()

  • Structure : Features three methoxy groups on the phenyl ring.
  • Properties: Methoxy groups increase solubility in polar solvents (e.g., methanol) and alter electronic properties, reducing electrophilicity at the carbonyl.
  • Applications: Potential use in natural product synthesis (e.g., flavonoid analogs) due to its polyoxygenated aromatic system.

Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate ()

  • Structure : Contains a trifluoromethoxy (-OCF₃) group instead of phenyl.
  • Properties : The strong electron-withdrawing effect of -OCF₃ increases the electrophilicity of the β-keto ester, enhancing its reactivity in nucleophilic substitutions.
  • Applications : Valued in agrochemical and medicinal chemistry for introducing trifluoromethyl groups into target molecules .

Positional Isomerism

Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate ()

  • Structure : Para-substituted benzoate with a propenyl group conjugated to the β-keto ester.
  • Properties: The extended conjugation stabilizes the enol tautomer, affecting tautomeric equilibrium and reactivity.
  • Applications : Utilized as a pharmaceutical intermediate, particularly in synthesizing unsaturated ketone derivatives .

Heterocyclic Derivatives

Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate ()

  • Structure: Incorporates a benzoxazine ring fused to the propanoate chain.
  • Properties : The heterocyclic ring introduces rigidity and hydrogen-bonding sites, improving crystallinity.

Methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate ()

  • Structure : Contains a benzoxazole ring linked via an amide bond.
  • Properties : The amide group enhances thermal stability, while the benzoxazole moiety contributes to fluorescence properties.
  • Applications : Investigated in materials science and as a protease inhibitor precursor .

Amino and Aryl-Substituted Analogs

Methyl 2-benzoylamino-3-arylaminobut-2-enoates ()

  • Structure : Features an enamine system instead of a β-keto ester.
  • Properties : The enamine moiety participates in cyclocondensation reactions to form imidazoles or oxazoles.
  • Applications : Key intermediates in synthesizing bioactive heterocycles like imidazole carboxylates .

Data Tables

Table 1. Key Structural and Functional Comparisons

Compound Name Substituent/Modification Molecular Formula Molar Mass (g/mol) Key Applications
Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate Meta-substituted benzoate C₁₇H₁₄O₅ 298.29 Pharmaceutical intermediates
Methyl 4-(3-(furan-2-yl)-3-oxopropanoyl)benzoate Furan substituent C₁₆H₁₂O₆ 300.26 Heterocyclic synthesis
Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate Trimethoxyphenyl C₁₃H₁₆O₆ 268.26 Natural product analogs
Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate Trifluoromethoxy group C₁₂H₁₁F₃O₄ 276.21 Agrochemicals
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate Benzoxazine ring C₁₃H₁₃NO₅ 263.25 Kinase inhibitors

Table 2. Reactivity and Stability Insights

Compound Type Reactivity Profile Stability Considerations
β-Keto esters (e.g., Target compound) Susceptible to nucleophilic attack at the carbonyl; enol tautomerism enhances acidity Sensitive to hydrolysis under acidic conditions
Trifluoromethyl derivatives () Enhanced electrophilicity due to -CF₃ group; resistant to metabolic degradation High thermal stability
Heterocyclic derivatives () Participate in ring-opening or cross-coupling reactions; fluorescence in UV light Improved crystallinity due to rigid structures

Biological Activity

Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

This compound belongs to the class of benzoate esters, characterized by the presence of a phenyl group and a keto group. The synthesis typically involves the reaction of methyl benzoate with a suitable acylating agent, such as 3-oxo-3-phenylpropanoyl chloride, under controlled conditions.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity. For instance, compounds with similar structures have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds often range around 16 μg/mL, indicating potent antimicrobial effects .

Anthelmintic Activity

In addition to antibacterial properties, certain derivatives have been tested for their anthelmintic activity. The evaluation against adult Indian earthworms (Pheretima posthuman) revealed promising results, suggesting potential applications in veterinary medicine or agriculture .

Case Studies and Research Findings

  • Antibacterial Activity : A study published in Frontiers in Chemistry highlighted the synthesis of several derivatives related to this compound. Among these derivatives, some exhibited broad-spectrum antibacterial activity, particularly against Staphylococcus species .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding modes of these compounds to bacterial ribosomal subunits. These studies suggest that the structural flexibility of substituents plays a crucial role in enhancing antibacterial activity by allowing better accommodation within the target binding sites .
  • Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of this compound. These assessments include acute and chronic toxicity evaluations, which are essential for determining the compound's viability for therapeutic use .

Summary Table of Biological Activities

Activity Type Target Organism MIC (μg/mL) Notes
AntibacterialStaphylococcus aureus16Broad-spectrum activity observed
AntibacterialBacillus subtilis16Effective against Gram-positive bacteria
AnthelminticPheretima posthumanNot specifiedPromising results in preliminary studies
Toxicological StudiesVarious (acute/chronic assessments)N/AEvaluated for reproductive/developmental toxicity

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